molecular formula C21H28N2O2 B2519126 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 953991-63-4

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2519126
CAS No.: 953991-63-4
M. Wt: 340.467
InChI Key: BOFQVLFDPOAXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound with a complex structure It features a piperidine ring, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 1-(2-methoxyethyl)piperidine, is synthesized through the reaction of piperidine with 2-methoxyethyl chloride under basic conditions.

    Naphthalene Derivative Preparation: The naphthalene moiety is introduced by reacting naphthalene with acetic anhydride to form 1-acetylnaphthalene.

    Coupling Reaction: The piperidine intermediate is then coupled with 1-acetylnaphthalene using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
  • N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its pharmacokinetic properties and biological activity. This structural feature may result in different interactions with biological targets compared to its analogs.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-25-14-13-23-11-9-17(10-12-23)16-22-21(24)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,17H,9-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQVLFDPOAXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.